
2-(4-Methoxy-benzyl)-3,3-dimethyl-piperidin-4-one
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Overview
Description
2-(4-Methoxy-benzyl)-3,3-dimethyl-piperidin-4-one is a chemical compound with the molecular formula C15H21NO2. It is a derivative of piperidinone, a six-membered heterocyclic compound containing a nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
The synthesis of 2-(4-Methoxy-benzyl)-3,3-dimethyl-piperidin-4-one typically involves multi-step organic reactions. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate, resulting in the formation of 2,6-bis(4-methoxyphenyl)piperidin-4-one. This intermediate is then methylated and subjected to oximation with hydroxylamine hydrochloride to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(4-Methoxy-benzyl)-3,3-dimethyl-piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with the help of palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
2-(4-Methoxy-benzyl)-3,3-dimethyl-piperidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-benzyl)-3,3-dimethyl-piperidin-4-one involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The compound may bind to active sites of enzymes, blocking their activity, or interact with receptors, modulating their signaling pathways. These interactions are crucial for its biological effects and therapeutic potential .
Comparison with Similar Compounds
2-(4-Methoxy-benzyl)-3,3-dimethyl-piperidin-4-one can be compared with other piperidinone derivatives, such as:
4-Piperidinone, 1-methyl-: This compound has a similar structure but lacks the methoxyphenyl and dimethyl groups, resulting in different chemical properties and biological activities.
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one: This derivative has additional methoxyphenyl groups, which may enhance its biological activity and stability.
4-Piperidinone, 2-[(4-methoxyphenyl)methyl]-1,3,3-trimethyl-: This compound has an extra methyl group, which can influence its reactivity and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
88532-24-5 |
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Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-3,3-dimethylpiperidin-4-one |
InChI |
InChI=1S/C15H21NO2/c1-15(2)13(16-9-8-14(15)17)10-11-4-6-12(18-3)7-5-11/h4-7,13,16H,8-10H2,1-3H3 |
InChI Key |
JVYAYKWJEABVTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(NCCC1=O)CC2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
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